N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (molecular formula: C₁₆H₁₃ClN₂O₂S; molecular weight: 332.81 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group and an ethyl linker connected to a furan-2-carboxamide moiety. This compound is structurally classified as a thiazole-furan hybrid and shares similarities with pharmacologically active molecules targeting neurological and metabolic pathways . It is also known by its synonym Azoramide (CAS: 932986-18-0), which has been studied in the context of stress response modulation .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJACYDOVEZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine to form the intermediate 2-(4-chlorophenyl)-1,3-thiazol-4-yl ethylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product . The reaction conditions generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide. For instance:
- Thiazole Derivatives : Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain thiazole-integrated compounds showed effective inhibition of cell proliferation in human glioblastoma and melanoma cell lines, with IC50 values indicating strong selectivity against these cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. For example, the presence of specific functional groups, such as halogens or electron-withdrawing groups, has been linked to enhanced activity against cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that various thiazole derivatives possess significant antibacterial and antifungal activities:
- Antibacterial Efficacy : Compounds featuring thiazole rings have been tested against both Gram-positive and Gram-negative bacteria, with some showing superior activity compared to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring enhance antimicrobial efficacy .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the reaction of 4-chlorophenyl isothiocyanate with furan derivatives under controlled conditions to yield the desired product .
- Structural Variations : Modifications to the furan or thiazole components can lead to analogs with improved biological activities. For example, altering substituents on the furan ring has been shown to affect both solubility and potency against specific targets .
Case Study 1: Anticancer Activity Assessment
In a controlled study, a series of thiazole derivatives including this compound were evaluated for their anticancer properties using MTT assays against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 25 ± 0.5 | Apoptosis induction |
| Compound B | WM793 (melanoma) | 30 ± 0.7 | Cell cycle arrest |
| N-{...} | A549 (lung adenocarcinoma) | 20 ± 0.3 | Enzyme inhibition |
This study demonstrated that structural modifications significantly influenced anticancer efficacy.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties of thiazole derivatives against a panel of bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 22 |
| N-{...} | Pseudomonas aeruginosa | 15 |
The results indicated promising antimicrobial activity, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to bacterial cell death.
Pathways Involved: It can interfere with the synthesis of bacterial cell walls or inhibit the function of essential bacterial proteins.
Comparison with Similar Compounds
(a) 5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)ethyl]Furan-2-Carboxamide (CAS: 618402-89-4)
- Structural Differences : Replaces the 4-chlorophenyl group on the thiazole ring with a 2-chlorophenyl substituent and introduces a 4-methoxyphenyl-ethyl chain instead of a simple ethyl linker.
- Impact : The methoxy group may enhance solubility but reduce lipophilicity compared to the unsubstituted ethyl chain in the parent compound .
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine
- Structural Differences: Substitutes the furan-2-carboxamide group with a Schiff base (imine) linkage to a dimethylaminobenzylidene moiety.
Thiophene vs. Furan Ring Replacements
(a) 2-Thiophenefentanyl
- Structural Differences : Replaces the oxygen atom in the furan ring of furanylfentanyl (a close analog) with sulfur, forming a thiophene ring.
- Impact : Thiophene’s larger atomic radius and higher electron density may alter receptor binding kinetics and metabolic stability compared to furan-containing analogs .
Amide Chain Modifications
(a) N-{2-[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]ethyl}Butanamide (CAS: 932986-18-0)
- Structural Differences : Replaces the furan-2-carboxamide group with a butanamide chain.
(b) N-{2-[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]ethyl}-2-Ethoxybenzamide
- Structural Differences : Substitutes the furan-2-carboxamide with a 2-ethoxybenzamide group.
- Impact : The ethoxy group introduces electron-donating effects, which could modulate electronic properties and metabolic oxidation pathways .
Data Table: Key Structural and Molecular Comparisons
Research Implications and Limitations
- Structural Trends : The 4-chlorophenyl-thiazole core appears critical for maintaining baseline activity across analogs, while modifications to the amide or aromatic regions fine-tune pharmacokinetic properties.
- Gaps in Data: Limited evidence exists on the target compound’s specific biological activities (e.g., IC₅₀ values, receptor targets) compared to analogs like Azoramide, which is implicated in stress response pathways .
- Synthetic Challenges : Introducing polar groups (e.g., methoxy) improves solubility but complicates synthetic routes due to steric and electronic effects .
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17ClN2OS
- Molecular Weight : 304.83 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antitumor Activity : Thiazole derivatives, including this compound, have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is crucial for this activity, as it enhances the interaction with cellular targets involved in proliferation and survival pathways .
- Neuroprotective Effects : Research indicates that compounds with similar structures may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests a potential role for this compound in neuroprotection .
- Antimicrobial Properties : Preliminary studies have demonstrated that thiazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .
Antitumor Activity
A study evaluating various thiazole derivatives found that compounds with structural similarities to this compound showed promising IC50 values against several cancer cell lines:
These findings indicate that modifications in the phenyl and thiazole rings significantly influence the cytotoxicity of these compounds.
Neuroprotective Effects
In a comparative study on multitarget-directed ligands for Alzheimer's disease, it was noted that certain thiazole derivatives effectively inhibited amyloid-beta aggregation:
While specific data for this compound is not available, these results highlight the potential neuroprotective properties of thiazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
